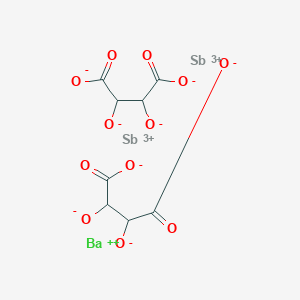
L-Sorbitol TMS
Vue d'ensemble
Description
L-Sorbitol TMS, also known as Sorbitol hexakis-TMS, has the molecular formula C24H62O6Si6 . It is a derivative of Sorbitol, a polyhydric alcohol .
Molecular Structure Analysis
The molecular structure of L-Sorbitol TMS includes 24 carbon atoms, 62 hydrogen atoms, 6 oxygen atoms, and 6 silicon atoms . The structure can be represented by the SMILES string: CSi©OCC(OSi©C)C(OSi©C)C(OSi©C)C(COSi©C)OSi©C .Physical And Chemical Properties Analysis
L-Sorbitol TMS has a molecular weight of 615.26 g/mol . Some of its physical properties include log10ws of 6.85 and logp of 7.570 .Applications De Recherche Scientifique
Biotechnological Production and Food Industry Applications :
- Sorbitol is a low-calorie sugar alcohol used extensively in the food industry as a sweetener. Research has focused on metabolic engineering of Lactobacillus plantarum and Lactobacillus casei for high-level production of sorbitol from fructose-6-phosphate and lactose, respectively, showcasing potential applications in food and dairy products (Ladero et al., 2007); (Boeck et al., 2010).
Health Research :
- Studies have explored sorbitol's effects on adipogenesis and adiponectin production in pre-adipocytes and mature adipocytes, finding that sorbitol does not significantly affect these processes, which is relevant for understanding its impact on metabolic health (Siripurkpong et al., 2014).
- Sorbitol intolerance in adults, characterized by abdominal pain and bloating, has been documented, highlighting its potential as a trigger for gastrointestinal symptoms (Jain et al., 1985).
Pharmaceutical and Cosmetic Applications :
- Enhanced sorbitol production under submerged fermentation using Lactobacillus plantarum has been explored, which is relevant for pharmaceutical and cosmetic industries where sorbitol is used as a humectant and texturizer (Jan et al., 2017).
- The use of sorbitol in the preparation of plum seasoned squash, as a sweetener substitute for diabetic, obese, and health-conscious people, reflects its versatility in food applications with health benefits (Barwal et al., 2002).
Toxicological Studies :
- Exposure to sorbitol during lactation has been shown to cause metabolic alterations and genotoxic effects in rat offspring, indicating the importance of understanding the potential risks associated with sorbitol consumption (Cardoso et al., 2016).
Agricultural and Plant Research :
- Research on apple (Malus domestica) leaves has shown that suppressing sorbitol synthesis substantially alters the global expression profile of stress response genes, suggesting sorbitol's role in carbohydrate metabolism and stress tolerance in plants (Wu et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
trimethyl-[1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yloxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBJDBWAPKNPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H62O6Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333851 | |
| Record name | L-Sorbitol TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Sorbitol TMS | |
CAS RN |
14317-07-8 | |
| Record name | L-Sorbitol TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















